molecular formula C13H12O3 B2540392 (R)-Methyl 2-hydroxy-2-naphthalen-2-ylacetate CAS No. 103722-72-1

(R)-Methyl 2-hydroxy-2-naphthalen-2-ylacetate

Cat. No.: B2540392
CAS No.: 103722-72-1
M. Wt: 216.236
InChI Key: FYYNCCJQFYAANR-GFCCVEGCSA-N
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Description

(R)-Methyl 2-hydroxy-2-naphthalen-2-ylacetate is a chiral ester derivative featuring a hydroxyl group and a naphthalene moiety. Its molecular formula is C₁₃H₁₂O₃, with a molecular weight of 216.24 g/mol. The compound’s stereochemistry (R-configuration) and aromatic naphthalene group make it a candidate for applications in asymmetric synthesis, pharmaceuticals, and materials science.

Properties

IUPAC Name

methyl (2R)-2-hydroxy-2-naphthalen-2-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-16-13(15)12(14)11-7-6-9-4-2-3-5-10(9)8-11/h2-8,12,14H,1H3/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYNCCJQFYAANR-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC2=CC=CC=C2C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](C1=CC2=CC=CC=C2C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enzymatic Resolution of Racemic Cyanohydrin Acetates

A landmark approach involves the enzymatic resolution of racemic cyanohydrin acetates. Kimura et al. demonstrated that Burkholderia cepacia lipase selectively hydrolyzes the (S)-enantiomer of methyl 2-hydroxy-2-naphthalen-2-ylacetate precursors, leaving the (R)-acetate with >99.9% ee. The process begins with 2-naphthaldehyde, which undergoes a one-pot SnBr2-TMSCN-mediated cyanation followed by acetylation with AcBr to form racemic cyanohydrin acetate.

Key Steps:

  • Cyanation and Acetylation:
    $$ \text{2-Naphthaldehyde} + \text{TMSCN} \xrightarrow{\text{SnBr}_2} \text{Racemic cyanohydrin} \xrightarrow{\text{AcBr}} \text{Racemic acetate} $$
    This step achieves 85% yield under optimized conditions.
  • Lipase-Mediated Hydrolysis:
    The lipase selectively cleaves the (S)-acetate, yielding (R)-acetate and regenerating 2-naphthaldehyde from the (S)-cyanohydrin byproduct. The recycled aldehyde improves atom economy.

  • Final Hydrolysis and Methylation:
    Rhodococcus rhodochrous catalyzes nitrile hydration to amide, followed by nitrosylsulfuric acid hydrolysis to α-hydroxy ester. Methylation with diazomethane-silica gel and esterase-mediated hydrolysis produce the target compound.

Performance Metrics:

Step Yield (%) ee (%)
Cyanation/Acetylation 85 -
Enzymatic Resolution 45 >99.9
Final Hydrolysis 92 >99.9

Chemical Asymmetric Synthesis

Chiral Auxiliary Approaches

Early routes employed chiral auxiliaries to induce asymmetry. For example, Shin et al. utilized (R)-binaphthol derivatives to template the naphthalene moiety, achieving 68% yield and 89% ee. However, auxiliary removal steps reduced overall efficiency.

Catalytic Asymmetric Addition

Transition-metal catalysts, such as Cu(II)-bisoxazoline complexes, have been used to catalyze the addition of methyl glycolate to 2-naphthaldehyde. This method affords 74% yield and 82% ee but requires stringent anhydrous conditions.

Protective Group Strategies

tert-Butyldimethylsilyl (TBS) Protection

Bencivenni et al. reported TBS protection of the hydroxyl group during nitrile functionalization. Treating methyl 2-hydroxyphenylacetate with TBSCl and imidazole in DMF yielded 31% protected nitrile and 50% unprotected byproduct due to TBS cleavage.

Reaction Scheme:
$$ \text{Methyl 2-hydroxyphenylacetate} \xrightarrow{\text{TBSCl, imidazole}} \text{2-TBS-protected nitrile} \xrightarrow{\Delta} \text{2-Hydroxy-8-methoxy-1-naphthonitrile} $$

Benzylation and Methylation

Luo and Zheng’s benzylation method was adapted to protect the peri-hydroxyl group. Using benzyl bromide and K2CO3 in acetone, 61% ring-opened benzylated product was obtained. Subsequent methylation with MeI/K2CO3 achieved 94% yield for the 8-OMe derivative.

Comparative Analysis of Synthetic Routes

Method Yield (%) ee (%) Scalability Cost Efficiency
Enzymatic Resolution 45 >99.9 Moderate High
Chiral Auxiliary 68 89 Low Moderate
Catalytic Asymmetric 74 82 High Low

The enzymatic route excels in stereocontrol but suffers from moderate yields due to multi-step purification. Catalytic methods offer better scalability but require expensive ligands.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-hydroxy-2-naphthalen-2-ylacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of 2-naphthalen-2-ylacetic acid or 2-naphthalen-2-ylacetone.

    Reduction: Formation of 2-hydroxy-2-naphthalen-2-ylmethanol.

    Substitution: Formation of nitro or halogenated derivatives of the naphthalene ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Used in the production of dyes, fragrances, and other aromatic compounds.

Mechanism of Action

The mechanism of action of ®-Methyl 2-hydroxy-2-naphthalen-2-ylacetate depends on its specific interactions with molecular targets. It may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (R)-Methyl 2-hydroxy-2-naphthalen-2-ylacetate with structurally related compounds, emphasizing substituent effects and similarity scores:

Compound Name CAS Number Molecular Formula Similarity Score Key Structural Features
This compound Not Provided C₁₃H₁₂O₃ - Hydroxy, naphthalen-2-yl, ester, R-configuration
Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate 1209-31-0 C₁₅H₁₈O₃ 0.96 Cyclohexyl, phenyl (non-aromatic substituent)
(R)-Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate 64471-47-2 C₁₄H₁₆O₃ 0.96 Cyclopentyl, phenyl
Methyl 2-(naphthalen-1-yl)-2-oxoacetate - C₁₃H₁₀O₃ - Oxo group (vs. hydroxy), naphthalen-1-yl
Naphthalen-1-ylmethyl 2-cyanoacetate 143659-34-1 C₁₄H₁₁NO₂ - Cyano group, naphthalen-1-ylmethyl ester

Key Observations :

  • Replacement of the hydroxyl group with an oxo (as in Methyl 2-(naphthalen-1-yl)-2-oxoacetate) reduces hydrogen-bonding capacity, impacting solubility and reactivity . Cyano substitution (e.g., naphthalen-1-ylmethyl 2-cyanoacetate) introduces electron-withdrawing effects, altering electrophilic behavior .
  • Stereochemistry :
    • The R-configuration in the target compound may influence crystallinity and biological activity compared to its S-isomer or racemic mixtures. For example, (S)-2-Cyclohexyl-2-hydroxy-2-phenylacetic acid (CAS 20585-34-6) has a similarity score of 0.89, suggesting stereochemical divergence significantly affects molecular recognition .

Spectroscopic and Electronegativity Data

  • IR/NMR Trends :
    • Hydroxy-containing analogs exhibit IR peaks at ~3260 cm⁻¹ (N–H) and 1670–1680 cm⁻¹ (C=O), while oxo derivatives show stronger C=O absorption near 1700 cm⁻¹ .
    • In NMR, the naphthalene ring protons resonate at δ 7.2–8.6 ppm , with substituents (e.g., nitro groups) causing deshielding effects .
  • Electronegativity Effects: Substituent electronegativity (e.g., cyano vs. hydroxy) correlates with ¹¹⁹Sn chemical shifts in related compounds, suggesting similar trends in ¹H/¹³C NMR for acetates .

Biological Activity

(R)-Methyl 2-hydroxy-2-naphthalen-2-ylacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its naphthalene core, which is known for its ability to interact with various biological targets. The presence of the hydroxyl group enhances its solubility and potential interaction with biological macromolecules.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting a mechanism involving disruption of bacterial cell membranes. The compound's structure allows it to penetrate lipid membranes, leading to cell lysis.

Anticancer Effects

The anticancer potential of this compound has been investigated in several studies. In vitro assays demonstrated that this compound can inhibit the proliferation of cancer cells through apoptosis induction. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and death, including the activation of caspases and the downregulation of anti-apoptotic proteins.

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Substitution : The compound's aromatic structure allows for electrophilic substitution reactions, which may enhance its reactivity with biological targets.
  • Receptor Binding : Similar compounds have shown high affinity for various receptors, suggesting that this compound may also interact with specific receptors involved in cellular signaling pathways .
  • Biochemical Pathways : The compound may influence multiple biochemical pathways due to its structural features, affecting processes such as apoptosis and inflammation.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanismReference
AntimicrobialEffective against Gram-positive bacteriaDisruption of cell membrane
AnticancerInduces apoptosis in cancer cellsModulation of survival signaling pathways
Anti-inflammatoryReduces inflammation markersInhibition of pro-inflammatory cytokines

In Vivo Studies

In vivo studies using animal models have further confirmed the therapeutic potential of this compound. For instance, a study demonstrated significant tumor growth inhibition in mice treated with this compound compared to control groups. The findings suggested that the compound not only reduced tumor size but also improved overall survival rates.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Its lipophilicity facilitates cellular uptake, while preliminary studies suggest a moderate half-life conducive for therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for preparing (R)-Methyl 2-hydroxy-2-naphthalen-2-ylacetate with high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral auxiliary-mediated reactions . For example:
  • Asymmetric α-hydroxylation of naphthalene derivatives using chiral catalysts (e.g., Sharpless dihydroxylation analogs) .
  • Enantioselective esterification of 2-hydroxy-2-naphthalen-2-ylacetic acid using (R)-specific lipases or chiral resolving agents .
  • Chiral HPLC purification (e.g., using amylose- or cellulose-based columns) to isolate the (R)-enantiomer from racemic mixtures.
    Key Metrics :
MethodYield (%)Enantiomeric Excess (ee)Reference
Asymmetric catalysis65–80>95%
Enzymatic resolution50–7090–98%

Q. How can X-ray crystallography confirm the absolute configuration of this compound?

  • Methodological Answer :
  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation) to obtain intensity data.
  • Structure Solution : Employ the SHELX suite (e.g., SHELXD for phase determination, SHELXL for refinement) to solve the crystal structure .
  • Visualization : Generate ORTEP diagrams using ORTEP-3 to validate the (R)-configuration via Flack/Hooft parameters .
    Critical Step : Ensure high-quality crystal growth (e.g., slow evaporation in ethyl acetate/hexane) to minimize disorder and improve data resolution.

Advanced Research Questions

Q. What analytical techniques resolve discrepancies in enantiomeric excess (ee) measurements for this compound?

  • Methodological Answer :
  • Chiral HPLC vs. NMR :
TechniqueAdvantagesLimitations
Chiral HPLCHigh sensitivity (detects <1% impurities)Requires chiral column optimization
Chiral Shift Reagents (NMR)Rapid screeningLimited to substrates with strong binding sites (e.g., hydroxyl groups)
  • Circular Dichroism (CD) : Validates ee by correlating optical activity with enantiomer concentration.
  • Statistical Analysis : Apply contradiction analysis frameworks (e.g., iterative data triangulation) to reconcile conflicting results .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., opioid receptors, based on structural analogs ).
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess binding stability and conformational dynamics.
    Case Study : Derivatives with naphthalene substitutions show enhanced π-π stacking with receptor hydrophobic pockets, correlating with in vitro activity .

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